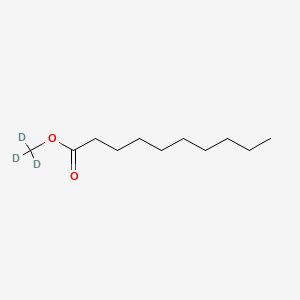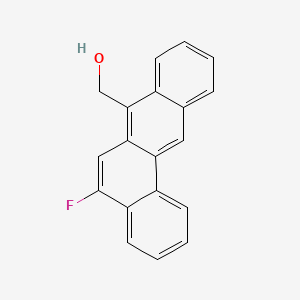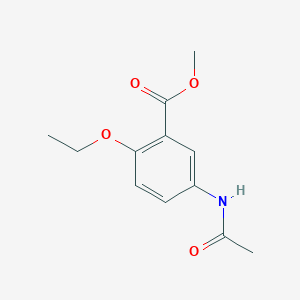
Chlorambucil Isopropyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorambucil Isopropyl Ester is a derivative of Chlorambucil, an alkylating agent used primarily in chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions: Chlorambucil Isopropyl Ester can be synthesized through esterification reactions involving Chlorambucil and isopropyl alcohol. The process typically involves the use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These reagents facilitate the formation of esters at room temperature, ensuring high yields and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Chlorambucil Isopropyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used depending on the desired product
Major Products Formed:
Hydrolysis: Chlorambucil and isopropyl alcohol.
Reduction: Chlorambucil alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed
科学研究应用
Chlorambucil Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and DNA replication.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
作用机制
Chlorambucil Isopropyl Ester exerts its effects by interfering with DNA replication. It alkylates the DNA, forming cross-links between guanine bases in the DNA double-helix strands. This prevents the DNA from uncoiling and separating, which is essential for replication. As a result, the cells can no longer divide, leading to cell death . The compound induces cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein .
相似化合物的比较
Chlorambucil: The parent compound, used in chemotherapy for various cancers.
Cyclophosphamide: Another alkylating agent with similar applications in cancer treatment.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness: Chlorambucil Isopropyl Ester is unique due to its ester functional group, which can be hydrolyzed to release Chlorambucil. This property makes it a potential prodrug, allowing for controlled release and targeted delivery in cancer therapy .
属性
分子式 |
C17H25Cl2NO2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
propan-2-yl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C17H25Cl2NO2/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)20(12-10-18)13-11-19/h6-9,14H,3-5,10-13H2,1-2H3 |
InChI 键 |
DITVVZADYIYAAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


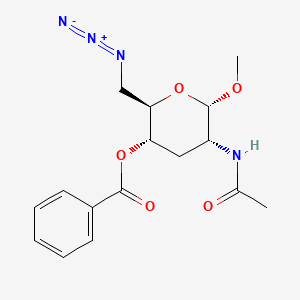
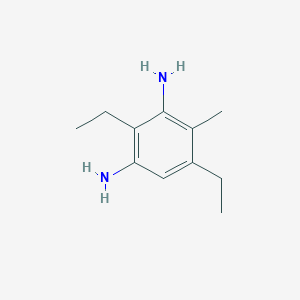
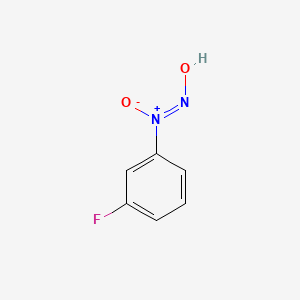
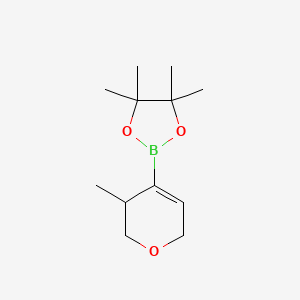
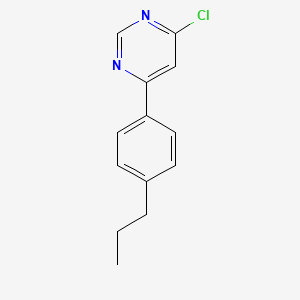
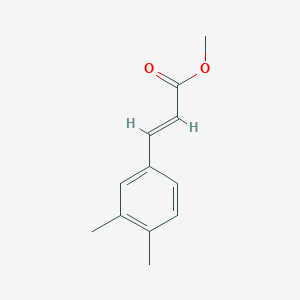
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
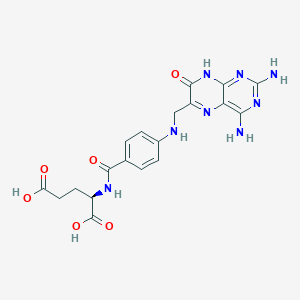
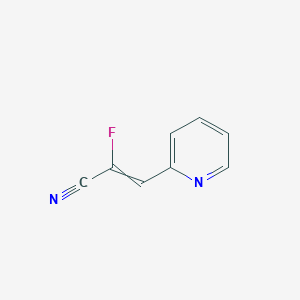
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)
